molecular formula C10H13NO5S B2713735 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-47-3

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2713735
CAS No.: 716358-47-3
M. Wt: 259.28
InChI Key: AANXAESNLDUYRC-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H13NO5S. It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 4-aminobenzoic acid with 2-methoxyethanol in the presence of a sulfonyl chloride reagent. The reaction conditions often require a base such as triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, making the compound useful in research focused on enzyme function and regulation .

Comparison with Similar Compounds

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid can be compared to other sulfonamide-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANXAESNLDUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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